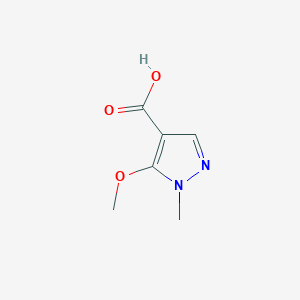

5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid

Vue d'ensemble

Description

5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a methoxy group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

Carboxylation: The carboxylic acid group can be introduced through carboxylation of the pyrazole ring using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Products include 5-methoxy-1-methyl-1H-pyrazole-4-carboxaldehyde or this compound.

Reduction: Products include 5-methoxy-1-methyl-1H-pyrazole-4-methanol or 5-methoxy-1-methyl-1H-pyrazole-4-carboxaldehyde.

Substitution: Products depend on the nucleophile used, such as 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid.

Applications De Recherche Scientifique

Biological Activities

Antifungal Activity

Research indicates that derivatives of 5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid exhibit significant antifungal properties. One study demonstrated that a specific derivative, 9m, showed higher antifungal activity against several phytopathogenic fungi compared to the commercial fungicide boscalid. The effective concentrations (EC50 values) for 9m against various fungi were as follows:

| Fungal Species | EC50 Value (µM) |

|---|---|

| Colletotrichum orbiculare | 5.50 |

| Rhizoctonia solani | 14.40 |

| Phytophthora infestans | 75.54 |

| Fusarium moniliforme | 79.42 |

| Botryosphaeria berengeriana | 28.29 |

These results suggest that the compound and its derivatives could be developed as effective agricultural fungicides .

Enzyme Inhibition Studies

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has been studied in the context of monoamine oxidase (MAO) inhibition, which is relevant for treating neurological disorders. Research has indicated that pyrazole derivatives can act as selective and reversible inhibitors of MAO, highlighting their significance in medicinal chemistry .

Agricultural Applications

Herbicide Development

this compound serves as an intermediate in the synthesis of herbicides. Its derivatives have shown promise in enhancing the efficacy of herbicides through improved selectivity and reduced toxicity to non-target species . The synthesis of these compounds often involves straightforward chemical reactions that yield high purity and yield, making them suitable for agricultural applications.

Chemical Synthesis and Industrial Use

The compound is utilized as a building block in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. It serves as an organic buffer in biochemical applications, aiding in peptide synthesis and other chemical reactions . Its stability under various conditions allows it to be employed effectively in laboratory settings.

Case Study: Antifungal Efficacy

In a comparative study, researchers synthesized several derivatives of this compound and evaluated their antifungal activities against seven different fungal pathogens. The study employed molecular docking techniques to understand the interaction between the compounds and target enzymes involved in fungal metabolism, leading to insights into structure-activity relationships (SAR) .

Case Study: Herbicide Development

A patent describes a novel method for synthesizing derivatives of this compound aimed at enhancing herbicidal activity while minimizing environmental impact. The research focused on modifying the functional groups attached to the pyrazole ring to improve herbicidal properties without increasing toxicity to beneficial organisms .

Mécanisme D'action

The mechanism of action of 5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific biological context.

Comparaison Avec Des Composés Similaires

- 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid

- 1-Methyl-1H-pyrazole-4-carboxylic acid

- 5-Methoxy-1H-pyrazole-4-carboxylic acid

Comparison: 5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both a methoxy group and a methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Activité Biologique

5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the key findings regarding its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic potential, supported by data tables and relevant case studies.

Primary Targets:

The compound primarily targets Leishmania aethiopica and Plasmodium berghei , which are responsible for leishmaniasis and malaria, respectively. It exerts its effects by inhibiting the enzyme Lm-PTR1 , crucial for the survival and replication of these pathogens.

Biochemical Pathways:

this compound influences various biochemical pathways by modulating enzyme activities. It has been shown to interact with cytochrome P450 enzymes, affecting drug metabolism and potentially leading to altered pharmacodynamics in co-administered drugs.

Pharmacokinetics

The compound is noted for its good bioavailability, which enhances its therapeutic efficacy. Studies indicate that it maintains stability under physiological conditions but can degrade under extreme environmental factors such as light and heat .

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties. It exhibits significant activity against various bacterial strains, making it a candidate for further development as an antibacterial agent .

Antioxidant Activity

The compound also shows potential as an antioxidant, which could be beneficial in mitigating oxidative stress-related diseases. Its ability to scavenge free radicals has been documented in several studies .

Anti-inflammatory Properties

In addition to antimicrobial effects, this pyrazole derivative has demonstrated anti-inflammatory activity. It inhibits key inflammatory pathways, suggesting its potential use in treating inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Dosage Effects

The biological activity of this compound varies significantly with dosage. Low doses have been associated with minimal toxicity while effectively modulating specific biochemical pathways. In contrast, higher doses may lead to more pronounced therapeutic effects but require careful monitoring due to potential side effects .

Propriétés

IUPAC Name |

5-methoxy-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-8-5(11-2)4(3-7-8)6(9)10/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQUPSFMOIOYDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113100-65-5 | |

| Record name | 5-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.